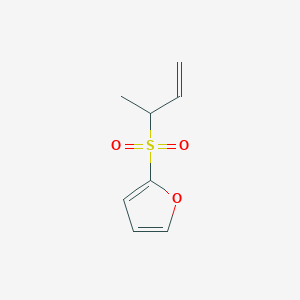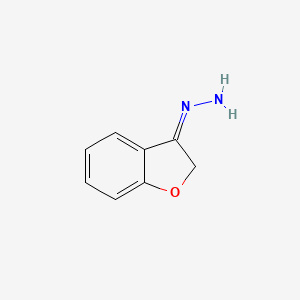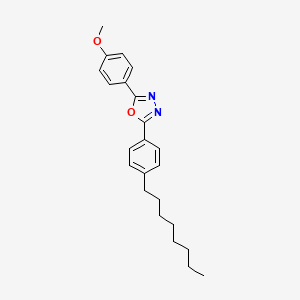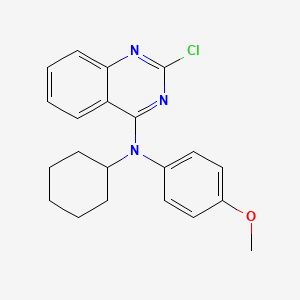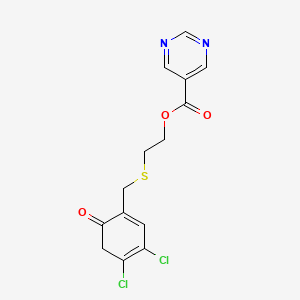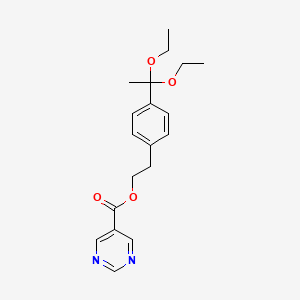![molecular formula C11H17BrIN B12907383 N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide CAS No. 1976-21-2](/img/structure/B12907383.png)
N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is a quaternary ammonium compound that features a bromobenzyl group attached to a dimethylethanaminium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethanamine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the dimethylethanaminium group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide ions would yield N-(2-cyanobenzyl)-N,N-dimethylethanaminium iodide, while oxidation with m-CPBA would produce the corresponding N-oxide.
科学的研究の応用
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It can be used in the formulation of surfactants, detergents, and other cleaning agents.
作用機序
The mechanism of action of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
類似化合物との比較
Similar Compounds
- N-(2-Chlorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Fluorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Iodobenzyl)-N,N-dimethylethanaminium iodide
Uniqueness
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, which may enhance its binding affinity to certain biological targets or alter its chemical reactivity.
特性
CAS番号 |
1976-21-2 |
|---|---|
分子式 |
C11H17BrIN |
分子量 |
370.07 g/mol |
IUPAC名 |
(2-bromophenyl)methyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KFPUIXFLGYGWNG-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


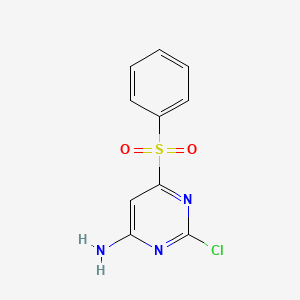
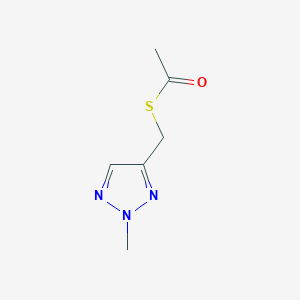
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
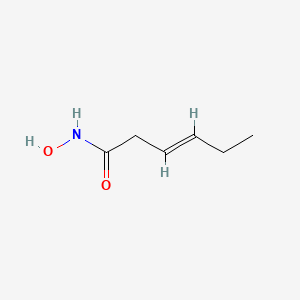
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

